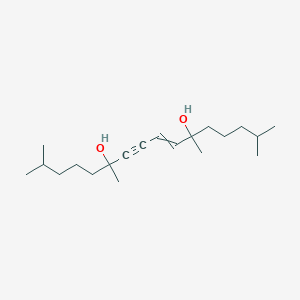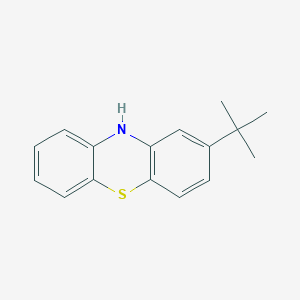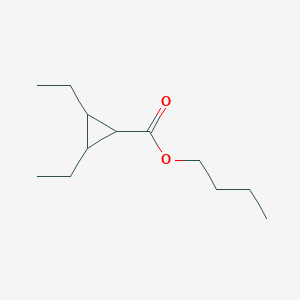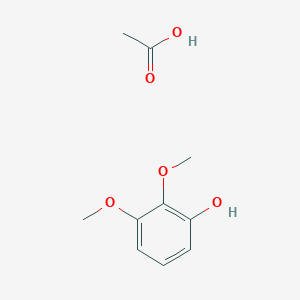
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the acid-catalyzed dehydration of alcohols, which is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .
Industrial Production Methods
Industrial production of ethers, including compounds similar to this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is efficient for producing symmetrical ethers but is less suitable for unsymmetrical ethers due to the formation of mixed products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., OH^-, NH_3).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, acidic cleavage of ethers can be achieved using strong acids like
Propriétés
Numéro CAS |
61083-27-0 |
|---|---|
Formule moléculaire |
C14H21NO6S |
Poids moléculaire |
331.39 g/mol |
Nom IUPAC |
2-ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C12H16O4S.C2H5NO2/c1-3-14-12(8-17-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5) |
Clé InChI |
QUVAPAMIVHGSSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OC2=CC=CC(=C2O1)O)CSCC.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)

![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)





